2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)acetic acid
Overview
Description
Scientific Research Applications
Synthesis of Tropane Alkaloids
The compound serves as a precursor in the synthesis of tropane alkaloids, which are a class of chemicals with various pharmacological properties. The 8-azabicyclo [3.2.1]octane scaffold , central to tropane alkaloids, exhibits a wide array of biological activities .
Palladium-Catalyzed Reactions
It is used in palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which is a method to synthesize oxygenated 2-azabicyclo [2.2.1]heptanes. This reaction is efficient with a broad array of substrates and is pivotal for creating a library of bridged aza-bicyclic structures .
Chemical Research
Researchers can acquire this compound for use in chemical experiments, particularly in the field of organic synthesis where new methods and reactions are being developed .
Biomedical Materials
The compound’s derivatives are explored in the development of biomedical materials. Its unique structure could be beneficial in creating new materials with specific biological functions.
Analytical Chemistry
In analytical chemistry, the compound is used for chromatography and reagent development. Its stable structure allows for its use in various analytical procedures.
properties
IUPAC Name |
2-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-2-14-10-7-3-8(10)5-11(4-7)6-9(12)13/h7-8,10H,2-6H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNYKUFEKIKXFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C2CC1CN(C2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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